3,4-Quinolinediol, 2-nonyl- (also known as 2-nonyl-3-hydroxy-4(1H)-quinolone and often abbreviated as C9-PQS) is a bacterial metabolite belonging to the 2-alkyl-4-quinolone (AQ) family of quorum sensing signal molecules. [, ] It plays a crucial role in the quorum sensing system of Pseudomonas aeruginosa, a bacterium known to cause infections in humans. [, , ] Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density, influencing virulence factor production and biofilm formation. [, ]
The molecular structure of 3,4-Quinolinediol, 2-nonyl- consists of a quinolone core with a nonyl side chain at the 2-position and a hydroxyl group at the 3-position. [] Structural analysis, including crystal structures of related molecules, provides insights into its interaction with the PqsR binding pocket, primarily driven by hydrophobic interactions. []
While specific chemical reactions involving 3,4-Quinolinediol, 2-nonyl- are not extensively detailed in the provided papers, its chemical structure suggests potential reactivity associated with the hydroxyl and quinolone functionalities. Research on related AQ molecules demonstrates the feasibility of chemical modifications to modulate their agonist or antagonist activity against the PqsR receptor. []
The mechanism of action of these quinolinediol derivatives varies depending on the specific compound and its target. For instance, some 2-arylpyrazolo[3,4-c]quinolin-4-ones are designed as human A3 adenosine receptor antagonists, showing nanomolar affinity and selectivity based on the substituent on the 4-amino group. These compounds have demonstrated neuroprotective effects in an in vitro rat model of cerebral ischemia1. Another example is the development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, which exhibits oral antiallergy activity by being a more potent analog of disodium cromoglycate2. Additionally, 1-arylpyrrolo[3,2-c]quinolines have been identified as reversible inhibitors of the gastric (H+/K+)-ATPase, acting as antiulcer compounds6.
The 2-arylpyrazolo[3,4-c]quinolin-4-ones have shown promise in neuroprotective applications. Specifically, compounds with bulky and lipophilic acyl groups have been found to prevent synaptic activity failure induced by oxygen and glucose deprivation, suggesting potential use in treating conditions like cerebral ischemia1.
In the field of allergy treatment, structural modifications of quinazoline-2-carboxylic acid have led to the development of potent orally active antiallergy agents. These compounds, such as ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, have shown to be significantly more effective than traditional treatments in rat models23.
The 1-arylpyrrolo[3,2-c]quinolines have been identified as potent inhibitors of the gastric (H+/K+)-ATPase, which is a key enzyme in the regulation of gastric acid secretion. These compounds could potentially be used in the treatment of ulcers and other gastric acid-related disorders6.
Some novel 2-oxo-pyrano[2,3-b]- and 2-oxo-pyrido[2,3-b]quinoline derivatives have been synthesized and evaluated for their antimalarial properties. Among these, the 7-chloro derivative was found to be a very effective antimalarial agent, offering a new avenue for treating this disease7.
The 4-quinolone-3-carboxylic acid motif has been a cornerstone in the development of antibacterial agents. These compounds have been used clinically since 1962 and are currently part of the treatment regimen for tuberculosis, including multidrug-resistant strains. Moreover, quinolones with non-classical biological activities have been reported, expanding their potential as antitumor, anti-HIV, and cannabinoid receptor modulating agents8.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6